JDTic dihydrochloride

Overview

Description

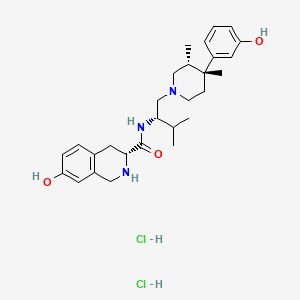

JDTic dihydrochloride is a selective, long-acting antagonist of the kappa-opioid receptor (KOR). It is a 4-phenylpiperidine derivative, structurally related to analgesics such as pethidine and ketobemidone, and more closely to the mu-opioid receptor antagonist alvimopan . This compound has been used in scientific research due to its potent and selective antagonistic properties against KOR .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JDTic dihydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .

Industrial Production Methods

it is likely that the synthesis follows similar routes as the laboratory-scale synthesis, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

JDTic dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted piperidines from nucleophilic substitution .

Scientific Research Applications

Pharmacological Applications

1. Kappa-Opioid Receptor Antagonism

JDTic is primarily recognized for its role as a potent antagonist of the kappa-opioid receptor (KOR). Its selective binding inhibits the receptor's activity, which is crucial for understanding pain perception and the effects of stress. Studies have shown that JDTic exhibits a long duration of action, with effects persisting for several weeks after administration, making it a valuable tool in pharmacological research .

2. Addiction Research

JDTic has been employed in various studies to investigate its potential in treating substance use disorders, particularly concerning nicotine and alcohol dependence. Research indicates that JDTic can attenuate withdrawal symptoms and reduce relapse behaviors associated with these substances. For instance, in animal models, JDTic significantly decreased alcohol-seeking behavior and reduced the expression of nicotine-induced conditioned place preference, suggesting its therapeutic potential in addiction treatment .

3. Depression and Anxiety Models

The compound has also been studied for its antidepressant and anxiolytic properties. Animal studies have demonstrated that JDTic can produce effects similar to those of traditional antidepressants, indicating its potential as a novel treatment option for mood disorders .

Table 1: Summary of Key Studies on JDTic Dihydrochloride

Table 2: Behavioral Effects of JDTic in Animal Models

| Behavior Assessed | Outcome with JDTic (mg/kg) | Statistical Significance |

|---|---|---|

| Alcohol Lever Responding | Significant reduction at 1, 3, 10 | |

| Nicotine Conditioned Place Preference | No significant alteration observed | |

| Anxiety-related Behavior | Reduced responses observed |

Case Studies

Case Study 1: Nicotine Withdrawal

In a controlled study assessing nicotine withdrawal symptoms, JDTic was administered to mice prior to exposure to nicotine. The results indicated a significant reduction in both physical and affective withdrawal signs compared to control groups, highlighting its potential as a therapeutic agent for smoking cessation .

Case Study 2: Alcohol-Seeking Behavior

Another study focused on the effects of JDTic on alcohol-seeking behavior demonstrated that rats treated with JDTic showed significantly lower lever pressing for alcohol during relapse conditions compared to saline-treated controls. This suggests that JDTic may effectively mitigate relapse triggers in alcohol dependence .

Mechanism of Action

JDTic dihydrochloride exerts its effects by selectively binding to the kappa-opioid receptor and blocking its activity. This antagonistic action prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways. The molecular targets involved include the kappa-opioid receptor and associated G-proteins . The long-acting effects of this compound are attributed to its ability to induce prolonged desensitization of the kappa-opioid receptor .

Comparison with Similar Compounds

Similar Compounds

Nor-Binaltorphimine (nor-BNI): Another long-acting kappa-opioid receptor antagonist with a similar mechanism of action.

Alvimopan: A mu-opioid receptor antagonist structurally related to JDTic dihydrochloride.

Uniqueness

This compound is unique due to its high selectivity for the kappa-opioid receptor and its long duration of action. Unlike other kappa-opioid receptor antagonists, this compound has been shown to produce prolonged desensitization of the receptor, making it a valuable tool for studying the long-term effects of kappa-opioid receptor antagonism .

Biological Activity

JDTic dihydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR), which has garnered attention for its potential therapeutic applications in various psychiatric and substance use disorders. This article delves into the biological activity of JDTic, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Profile

JDTic exhibits a high affinity for KOR, with an IC50 value of 0.02 nM, making it one of the most selective KOR antagonists available. Its selectivity is crucial as it minimizes interactions with other opioid receptors, which can lead to unwanted side effects. JDTic is characterized by a long duration of action, with effects persisting for weeks following administration due to its unique pharmacokinetic properties.

Key Pharmacokinetic Properties

- Absorption : Peak plasma levels are reached within 30 minutes post-administration.

- Elimination : JDTic shows a terminal half-life of approximately 9 days in the brain, indicating prolonged activity even after plasma concentrations decline significantly .

- Brain Uptake : Unlike other KOR antagonists, JDTic demonstrates slow elimination from the brain, attributed to potential entrapment in cellular compartments such as lysosomes .

JDTic functions primarily as a KOR antagonist, blocking the effects of KOR agonists such as U50,488. This blockade has been linked to various behavioral outcomes in preclinical models:

- Antinociception : JDTic effectively inhibits KOR-mediated antinociceptive responses in animal models .

- Alcohol and Nicotine Effects : Studies indicate that JDTic can reduce alcohol-seeking behavior and attenuate withdrawal symptoms associated with nicotine dependence .

Research Findings and Case Studies

Several studies have explored the biological activity of JDTic across different contexts:

-

Alcohol-Seeking Behavior :

- In a study involving male rats, JDTic administration significantly reduced lever pressing for alcohol during relapse testing. Rats treated with JDTic showed decreased alcohol intake compared to controls .

- The effects were dose-dependent, with notable reductions observed at doses of 1 mg/kg and higher.

- Nicotine Withdrawal :

- Antidepressant and Anxiolytic Effects :

Safety and Adverse Effects

While JDTic has shown promise in various therapeutic areas, safety concerns have been raised during clinical trials. A phase 1 trial was halted due to adverse cardiovascular events, including instances of nonsustained ventricular tachycardia (NSVT) reported in some subjects receiving the drug . Although these events were asymptomatic and not common, they underscore the need for careful monitoring during further clinical evaluations.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended to validate JDTic dihydrochloride's selectivity for κ-opioid receptors (KOR) in vitro?

To confirm selectivity, use competitive radioligand binding assays with tritiated or fluorescent probes (e.g., [³H]U69,593 for KOR) against μ-opioid (MOR) and δ-opioid (DOR) receptors. Include positive controls (e.g., nor-BNI for KOR) and calculate Ki values using the Cheng-Prusoff equation. Validate with functional assays (e.g., GTPγS binding) to assess antagonism of KOR-mediated signaling without cross-reactivity to MOR/DOR .

Q. How should researchers handle and store this compound to ensure stability and safety?

Follow institutional chemical hygiene plans and Safety Data Sheets (SDS). Store lyophilized powder at -20°C in a desiccator. Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Decontaminate spills with 70% ethanol and absorbent materials .

Q. What in vivo models are appropriate for studying JDTic's pharmacological effects?

Rodent models (rats/mice) are standard for behavioral assays. For KOR antagonism, use tail-withdrawal or conditioned place aversion (CPA) tests. Administer JDTic intraperitoneally (1–10 mg/kg) 24 hours pre-test to account for its long-acting properties. Include vehicle controls and validate target engagement with ex vivo receptor occupancy assays .

Advanced Research Questions

Q. How can structural modifications of JDTic improve metabolic stability without compromising KOR selectivity?

Structure-activity relationship (SAR) studies suggest N-alkylation (e.g., N-fluoropropyl) enhances metabolic resistance compared to O-alkylation. Use molecular docking with KOR crystal structures (PDB: 6B73) to identify residues critical for binding (e.g., D138, Y312). Synthesize derivatives and evaluate stability via liver microsome assays with LC-MS quantification of parent compound degradation .

Q. What methodologies resolve contradictions in binding affinity data between JDTic derivatives?

Discrepancies may arise from assay conditions (e.g., buffer pH, Mg²⁺ concentration). Standardize protocols using recombinant KOR-expressing cell lines and identical ligand concentrations. Validate with orthogonal techniques (e.g., surface plasmon resonance [SPR] for kinetic binding analysis). Cross-reference purity (>98% by HPLC) and batch-specific COA to rule out compound variability .

Q. How can researchers optimize JDTic's pharmacokinetic profile for CNS penetration?

Assess blood-brain barrier (BBB) permeability using in vitro models (e.g., MDCK-MDR1 monolayers) or in situ brain perfusion in rodents. Modify logP via substituent addition (e.g., halogenation) while monitoring KOR affinity. Measure brain-to-plasma ratios post-administration using LC-MS/MS. Compare with analogs like N-methyl-JDTic, which showed improved in vivo specificity .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing JDTic's dose-response effects in behavioral assays?

Use non-linear regression (e.g., GraphPad Prism) to calculate ED₅₀ values. Apply two-way ANOVA for time- and dose-dependent effects, followed by post-hoc Tukey tests. Include power analysis to determine cohort sizes (n ≥ 8/group) and account for inter-animal variability. Report effect sizes and 95% confidence intervals .

Q. How should researchers address batch-to-batch variability in this compound?

Request batch-specific COA and SDS from suppliers. Confirm purity via HPLC (C18 column, 220 nm detection) and NMR. Replicate key experiments (e.g., binding assays) with multiple batches. For in vivo studies, pre-test each batch in a pilot cohort to ensure consistent bioactivity .

Q. What in vitro assays best predict JDTic's off-target effects?

Screen against GPCR panels (e.g., Eurofins Cerep) at 10 μM. Use calcium flux or β-arrestin recruitment assays for functional profiling. For kinase off-target risks, employ kinome-wide selectivity screening (e.g., DiscoverX). Cross-validate with transcriptomics (RNA-seq) in primary neurons to identify unexpected pathway modulation .

Q. Data Presentation and Reproducibility

Q. How to ensure reproducibility of JDTic studies across labs?

Adhere to MIACARM standards: detail experimental metadata (e.g., cell lines, passage numbers, assay buffers) in supplementary files. Share raw data (e.g., dose-response curves) via repositories like Zenodo. For in vivo work, follow ARRIVE guidelines, including randomization, blinding, and exclusion criteria .

Q. What visualization strategies enhance clarity in JDTic-related publications?

Use color-coded KOR homology models (PyMOL) to highlight binding interactions. For dose-response curves, overlay 95% CI bands. Limit supplemental figures to essential data (e.g., HPLC chromatograms, microsome degradation plots). Avoid overcrowding tables; instead, use interactive datasets in supplementary materials .

Properties

IUPAC Name |

(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O3.2ClH/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22;;/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34);2*1H/t19-,25+,26+,28+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNHURYCTCUGHH-AVWZHOAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735337 | |

| Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785835-79-2 | |

| Record name | Jdtic dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0785835792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JDTIC DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR27M77CW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.